molecular formula C10H19NO3 B14077822 (Oxiran-2-yl)methyl hexylcarbamate CAS No. 102450-96-4

(Oxiran-2-yl)methyl hexylcarbamate

Cat. No.: B14077822
CAS No.: 102450-96-4
M. Wt: 201.26 g/mol
InChI Key: GYKHSHCBDUPRPY-UHFFFAOYSA-N
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Description

(Oxiran-2-yl)methyl hexylcarbamate is an organic compound that features an oxirane (epoxide) ring and a carbamate group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxiran-2-yl)methyl hexylcarbamate typically involves the reaction of hexyl isocyanate with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Hexyl isocyanate+Glycidol(Oxiran-2-yl)methyl hexylcarbamate\text{Hexyl isocyanate} + \text{Glycidol} \rightarrow \text{this compound} Hexyl isocyanate+Glycidol→(Oxiran-2-yl)methyl hexylcarbamate

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(Oxiran-2-yl)methyl hexylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can react with the epoxide ring under basic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

(Oxiran-2-yl)methyl hexylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Oxiran-2-yl)methyl hexylcarbamate involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The carbamate group can also interact with biological targets, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • (Oxiran-2-yl)methyl methylcarbamate
  • (Oxiran-2-yl)methyl ethylcarbamate
  • (Oxiran-2-yl)methyl butylcarbamate

Uniqueness

(Oxiran-2-yl)methyl hexylcarbamate is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from other similar compounds and can result in different chemical and biological properties.

Properties

CAS No.

102450-96-4

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

oxiran-2-ylmethyl N-hexylcarbamate

InChI

InChI=1S/C10H19NO3/c1-2-3-4-5-6-11-10(12)14-8-9-7-13-9/h9H,2-8H2,1H3,(H,11,12)

InChI Key

GYKHSHCBDUPRPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)OCC1CO1

Origin of Product

United States

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